molecular formula C3F9O9S3Tm B141681 Thulium(III) trifluoromethanesulfonate CAS No. 141478-68-4

Thulium(III) trifluoromethanesulfonate

Cat. No. B141681
M. Wt: 616.1 g/mol
InChI Key: PBASUZORNBYVFM-UHFFFAOYSA-K
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Description

Thulium(III) trifluoromethanesulfonate is not directly mentioned in the provided papers, but we can infer its characteristics based on the properties of trifluoromethanesulfonate (triflate) compounds and their applications in various chemical reactions. Triflates are known for their stability and reactivity, which make them suitable for use in catalysis and synthesis of organic compounds.

Synthesis Analysis

While the synthesis of Thulium(III) trifluoromethanesulfonate is not explicitly described, the synthesis of related triflate compounds can provide insight. For instance, trifluoromethanesulfonyl hypofluorite, a compound containing the triflate group, was synthesized through the reaction of fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate . This suggests that similar synthetic routes could potentially be applied to synthesize Thulium(III) trifluoromethanesulfonate by substituting the appropriate metal cation, in this case, thulium.

Molecular Structure Analysis

The molecular structure of triflate compounds typically includes a sulfur atom bonded to carbon and various other moieties, such as oxygen or fluorine. The triflate group is a good leaving group due to its stability, which is a result of the electron-withdrawing effect of the three fluorine atoms attached to the sulfur atom. This characteristic is crucial for the reactivity of triflate compounds in chemical reactions .

Chemical Reactions Analysis

Triflate compounds are widely used in organic synthesis. For example, iron(III) trifluoromethanesulfonate acts as a Lewis acid catalyst in the synthesis of 3,4-dihydropyrimidinones and 1,4-dihydropyridines through solvent-free Biginelli and Hantzsch condensation protocols . Similarly, gallium(III) trifluoromethanesulfonate is used as a water-tolerant catalyst for Friedel-Crafts reactions . These examples demonstrate the versatility of triflate compounds in facilitating a variety of chemical transformations, which could also be applicable to Thulium(III) trifluoromethanesulfonate.

Physical and Chemical Properties Analysis

The physical properties of triflate compounds can vary, but they often have low melting and boiling points, as seen with trifluoromethanesulfonyl hypofluorite . The chemical properties include high reactivity in electrophilic aromatic substitution reactions and the ability to form stable cationic species, which are useful in the synthesis of new organic compounds . These properties are indicative of the potential behavior of Thulium(III) trifluoromethanesulfonate in various chemical contexts.

Scientific Research Applications

Magnetic Measurements and Crystal Field Investigation

Thulium trifluoromethanesulfonate (TmTFMS) exhibits unique magnetic susceptibilities and anisotropies at various temperatures, with a hexagonal crystal structure and C3h symmetry at the Tm3+ ion site. This characteristic makes it a subject of interest in crystal field analyses, particularly in understanding paramagnetic susceptibilities (Bisui et al., 2008).

Biosorption of Tm(III)

The biosorption of rare earth element Thulium (Tm(III)) from aqueous systems using brown alga Turbinaria conoides and its immobilized forms demonstrates a high biosorption capacity, highlighting the potential of Tm(III) trifluoromethanesulfonate in environmental applications (R. S. & V. K., 2019).

Lewis-Acid-Catalyzed Chemical Synthesis

Thulium(III) trifluoromethanesulfonate acts as a catalyst in various chemical reactions, including tandem cyclization by ring expansion of tertiary cycloalkanols with propargyl alcohols. This catalytic activity facilitates the synthesis of unsaturated polycyclic compounds, offering a novel approach to chemical synthesis (Li et al., 2021).

Safety And Hazards

Thulium(III) trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling it .

properties

IUPAC Name

thulium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBASUZORNBYVFM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Tm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370047
Record name Thulium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thulium(III) trifluoromethanesulfonate

CAS RN

141478-68-4
Record name Thulium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thulium(III) Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
OA Blackburn, M Tropiano, TJ Sørensen… - Physical Chemistry …, 2012 - pubs.rsc.org
Thulium salts and complexes are shown to be emissive from three states in the excited state manifold of Tm3+. Formation of the 1D2 state can result in luminescence, or in energy …
Number of citations: 57 pubs.rsc.org
R Alves, F Sentanin, RC Sabadini, A Pawlicka… - Journal of …, 2017 - Elsevier
Innovative chitosan-based polymer electrolytes, plasticized with glycerol and doped with thulium triflate (Tm(CF 3 SO 3 ) 3 ) were prepared by solvent casting technique and their …
Number of citations: 20 www.sciencedirect.com
XS Li, X Kong, CT Wang, ZJ Niu, WX Wei, HC Liu… - Organic …, 2021 - ACS Publications
A new method for the efficient synthesis of hexahydro-1H-fluorene and octahydrobenzo[a]azulene derivatives through a ring-expansion strategy is reported. With an appropriate …
Number of citations: 6 pubs.acs.org
CB Chemicals - World Wide Web, http://www. beyondchem. com …, 2005 - yickvic.com
CC-0341H 12014-44-7 ALUMINUM CERIUM OXIDE (NANOMETER GRADE) UNIE-4698 ALUMINUM SCANDIUM ALLOY CC-1415CA 16774-21-3 AMMONIUM CERIUM (IV) NITRATE …
Number of citations: 2 www.yickvic.com
T Nemoto, D Ando, K Naka… - Journal of Polymer …, 2007 - Wiley Online Library
To develop a novel polycondensation method for the preparation of poly (amino acid)s, we screened a transition metal or a rare‐earth triflate as a Lewis acid for the polycondensation of …
Number of citations: 1 onlinelibrary.wiley.com
T Nemoto, K Naka, Y Chujo - Journal of Polymer Science Part A …, 2008 - Wiley Online Library
To study the bidentate coordination effect on the polycondensation of L‐valinates between metal triflates as a Lewis acid and methoxy groups, we carried out the polycondensation of 2‐…
Number of citations: 7 onlinelibrary.wiley.com
R Sangwan, A Khanam… - European Journal of …, 2020 - Wiley Online Library
Its even more than a centennial that the systematic researches of chemical alteration of sugars have been advancing. Out of all the interest in the field of N‐glycoside has assembled …
F Doraghi, A Mohammad Mahdavian… - Advanced Synthesis …, 2023 - Wiley Online Library
Propargylic alcohols are readily available bifunctional (alkyne and hydroxyl groups) synthons, which recognize as one of the attractive synthetic feedstock in organic transformations. …
Number of citations: 2 onlinelibrary.wiley.com
CL Yaws - 2015 - books.google.com
Refineries and petrochemical engineers today are accepting more unconventional feedstocks such as heavy oil and shale, causing unique challenges on the processing side of the …
Number of citations: 184 books.google.com
RDC Alves - 2018 - repositorium.sdum.uminho.pt
Eletrólitos poliméricos (PEs) são materiais ionicamente condutores que apareceram como uma boa alternativa para substituir os tradicionais líquidos. Para preparar um PE é …
Number of citations: 2 repositorium.sdum.uminho.pt

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